2-Chloro-5-nitroisonicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-nitropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O4/c7-5-1-3(6(10)11)4(2-8-5)9(12)13/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKBSICAFIIUER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593793 | |

| Record name | 2-Chloro-5-nitropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907545-47-5 | |

| Record name | 2-Chloro-5-nitropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-nitroisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-nitroisonicotinic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-chloro-5-nitroisonicotinic acid, a key building block in modern medicinal and agricultural chemistry. We will delve into its fundamental properties, explore its synthesis through various established protocols, analyze its reactivity with a focus on nucleophilic aromatic substitution, and highlight its critical role in the development of novel therapeutic agents and other industrially significant compounds.

Core Physicochemical and Structural Properties

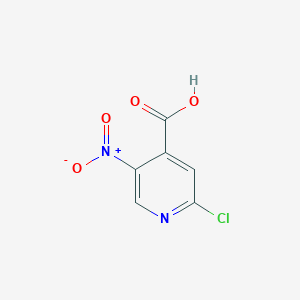

This compound, also known by its IUPAC name 2-chloro-5-nitropyridine-4-carboxylic acid, is a substituted pyridine derivative. Its structure is characterized by a pyridine ring functionalized with a carboxylic acid group at the 4-position, a chlorine atom at the 2-position, and a nitro group at the 5-position.[1] This specific arrangement of electron-withdrawing groups significantly influences the molecule's reactivity, making it a versatile intermediate.

Below is a summary of its key physicochemical properties:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClN₂O₄ | [1] |

| Molecular Weight | 202.55 g/mol | [1] |

| CAS Number | 907545-47-5 | [1][2][3][4] |

| Appearance | White to yellow crystalline powder/solid | [3][5] |

| Melting Point | 169-172 °C | [5] |

| Predicted Boiling Point | 384.8±42.0 °C | |

| Predicted pKa | 1.57±0.10 | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. | [5] |

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis of this compound

Several synthetic routes to this compound have been reported, starting from readily available precursors. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Oxidation of 2-Chloro-4-methyl-5-nitropyridine

A common and effective method involves the oxidation of 2-chloro-4-methyl-5-nitropyridine. This precursor can be synthesized from 2-amino-3-methylpyridine. The final oxidation step yields the desired carboxylic acid.[6]

Reaction Scheme:

Caption: Oxidation of 2-chloro-4-methyl-5-nitropyridine.

Detailed Experimental Protocol:

-

Step 1: Synthesis of 2-chloro-5-nitro-3-methylpyridine.

-

To a solution of 2-hydroxy-5-nitro-3-methylpyridine (16.60g, 0.1mol) in 80mL of phosphorus oxychloride, heat to reflux for 8 hours.[6]

-

Distill off the excess phosphorus oxychloride.

-

Pour the remaining solution into 300g of crushed ice to precipitate the product.

-

Filter the brown-black precipitate to obtain 2-chloro-5-nitro-3-methylpyridine (yield: 87.1%).[6]

-

-

Step 2: Oxidation to this compound.

-

Dissolve 2-chloro-4-methyl-5-nitropyridine (8.6g, 0.05mol) in concentrated sulfuric acid (70mL) with stirring.[6]

-

Slowly add sodium dichromate (20.1g, 0.0675mol) in batches, maintaining the temperature at 30°C for 15 hours.[6]

-

Slowly add the reaction mixture to crushed ice (400g) to precipitate the product.

-

Extract the white precipitate with ethyl acetate (3 x 250ml).

-

Combine the organic layers, wash with saturated brine, and evaporate the solvent to dryness to obtain the crude product (yield: 84.3%).[6]

-

Recrystallize the crude product from ethanol to obtain pure this compound (yield: 76.4%).[6]

-

From 2-Hydroxynicotinic Acid

Another established route starts from 2-hydroxynicotinic acid, involving nitration followed by chlorination.[6]

Reaction Scheme:

Caption: Synthesis from 2-hydroxynicotinic acid.

Detailed Experimental Protocol:

-

Step 1: Nitration of 2-hydroxynicotinic acid.

-

To a stirred solution of 2-hydroxynicotinic acid (34.8 g) in concentrated H₂SO₄ (100 ml), add fuming nitric acid (26 ml) at 35-40°C.[6]

-

Stir the resulting mixture at 50°C for 4 hours.[6]

-

Cool the mixture to room temperature and pour it over ice.

-

Collect the precipitate by filtration, air-dry, and recrystallize from ethanol to obtain 2-hydroxy-5-nitronicotinic acid as a light yellow solid.[6]

-

-

Step 2: Chlorination of 2-hydroxy-5-nitronicotinic acid.

-

Add dimethylformamide (4 drops) to a mixture of 2-hydroxy-5-nitronicotinic acid (5g) in phosphorus oxychloride (10ml).[6]

-

Stir the mixture at reflux temperature for 3 hours.[6]

-

Evaporate the excess solvent.

-

Carefully pour the residue into water, maintaining the temperature below 40°C.

-

Stir the mixture at room temperature for a further 30 minutes and extract with ethyl acetate.

-

Wash the extract with water, dry over MgSO₄, and evaporate to dryness.

-

Triturate the obtained residue with ether/hexane to yield this compound as a light yellow oil.[6]

-

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the principles of Nucleophilic Aromatic Substitution (SNAr) . The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group. The chlorine atom at the 2-position is an excellent leaving group in this activated system.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The reaction proceeds via a two-step addition-elimination mechanism.

-

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion.

Caption: General mechanism of SNAr on this compound.

This high reactivity makes this compound an excellent substrate for introducing a wide variety of functional groups by reacting it with different nucleophiles, such as amines, alcohols, and thiols.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a range of pharmaceutically active compounds. Its ability to undergo selective nucleophilic substitution allows for the construction of complex molecular architectures.

Intermediate in the Synthesis of Anti-Inflammatory and Anti-Cancer Agents

This compound serves as a key intermediate in the development of various anti-inflammatory and anti-cancer drugs.[5] The pyridine core is a common scaffold in many bioactive molecules, and the functional handles on this compound provide convenient points for molecular elaboration.

Precursor for Agrochemicals

In the field of agricultural chemistry, this compound is utilized in the formulation of herbicides.[6] The selective reactivity of the molecule allows for the synthesis of compounds that can effectively control unwanted vegetation.

Spectroscopic Profile

While a complete set of publicly available spectra for this compound is limited, its spectroscopic characteristics can be predicted based on its structure and data from closely related analogs like 2-chloro-5-nitrobenzoic acid.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be downfield due to the electron-withdrawing nature of the substituents. For example, 1H NMR (300 MHz, DMSO-d6) of a sample showed peaks at δ ppm 8.04 (s, 1H) and 9.16 (s, 1H).[4]

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. The carbon atoms attached to the chlorine, nitro, and carboxylic acid groups will have characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C=N and C=C stretching vibrations of the pyridine ring (~1600-1400 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1550 and ~1350 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak). An electrospray ionization mass spectrum has shown an m/e of 203 (MH+).[4]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.

GHS Hazard Classification: [1]

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.

-

Skin Irritation (Category 2), H315: Causes skin irritation.

-

Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.

-

Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.

-

Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[3][7]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][7]

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

First Aid Measures:

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Conclusion

This compound is a fundamentally important chemical intermediate with a well-defined reactivity profile governed by nucleophilic aromatic substitution. Its versatile nature allows for the synthesis of a diverse array of complex molecules, making it an indispensable tool for researchers in drug discovery, medicinal chemistry, and agrochemical development. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in the laboratory and in industrial applications.

References

-

This compound CAS:907545-47-5. (URL: [Link])

-

This compound | C6H3ClN2O4 | CID 18440622 - PubChem. (URL: [Link])

Sources

- 1. This compound | C6H3ClN2O4 | CID 18440622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. This compound 97% | CAS: 907545-47-5 | AChemBlock [achemblock.com]

- 4. 2-Chloro-5-nitro isonicotinic acid | 907545-47-5 [chemicalbook.com]

- 5. This compound CAS:907545-47-5 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

Synthesis of 2-Chloro-5-nitroisonicotinic Acid: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-Chloro-5-nitroisonicotinic acid, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The document elucidates the primary synthetic pathways, focusing on the oxidation of 2-chloro-4-methyl-5-nitropyridine, and offers a detailed, step-by-step experimental protocol. Furthermore, it delves into the mechanistic underpinnings of the core chemical transformations and presents a comprehensive overview of the chemical's properties and applications. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, providing them with the necessary technical insights for the successful laboratory-scale production of this pivotal compound.

Introduction: The Significance of this compound

This compound, also known as 2-chloro-5-nitropyridine-4-carboxylic acid[2], is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry. Its molecular structure, featuring a carboxylic acid group, a nitro group, and a chlorine atom on the pyridine ring, offers multiple reaction sites for further chemical modification. This versatility makes it a valuable building block for the synthesis of a diverse range of complex organic molecules.

The primary application of this compound lies in its role as a crucial intermediate. In the pharmaceutical industry, it is utilized in the preparation of novel therapeutic agents, including potential treatments for tumors.[1] The nitroaromatic moiety can be reduced by certain enzymes, a property that is exploited in the design of targeted drug delivery systems.[1] In the agrochemical sector, this compound serves as a precursor for the synthesis of new herbicides.[1]

Given its importance, a robust and reproducible synthetic method is paramount. This guide will focus on a prevalent and effective laboratory-scale synthesis.

Strategic Approach to Synthesis: The Oxidation of a Methylpyridine Precursor

The most direct and widely documented method for the synthesis of this compound involves the oxidation of the methyl group of a suitable precursor, namely 2-chloro-4-methyl-5-nitropyridine. This strategy is advantageous due to the relative accessibility of the starting material and the generally high yields achievable under controlled conditions.

The overall synthetic workflow can be visualized as follows:

Caption: A generalized workflow for the synthesis of this compound.

In-Depth Mechanistic Insights: The Oxidation Pathway

The core of this synthesis is the oxidation of a methyl group to a carboxylic acid. While various oxidizing agents can be employed, strong oxidants like chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in an acidic medium are particularly effective for this transformation.[1][3] The reaction mechanism, although complex, is believed to proceed through a series of oxidative steps.

The initial step involves the attack of the oxidizing agent on the methyl group, likely facilitated by the acidic environment which activates the oxidant. This leads to the formation of an intermediate species, which then undergoes further oxidation to an aldehyde. The aldehyde is subsequently oxidized to the final carboxylic acid. The electron-withdrawing nature of the nitro group and the chlorine atom on the pyridine ring can influence the reactivity of the methyl group.

A simplified representation of the mechanistic steps is illustrated below:

Caption: A simplified diagram of the stepwise oxidation of a methyl group to a carboxylic acid.

Detailed Experimental Protocol: A Validated Laboratory Procedure

The following protocol is a detailed, step-by-step guide for the synthesis of this compound from 2-chloro-4-methyl-5-nitropyridine using chromium trioxide as the oxidizing agent.[3]

Materials and Reagents:

-

2-chloro-4-methyl-5-nitropyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Chromium Trioxide (CrO₃)

-

Ice

-

Distilled Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Beaker

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve 2-chloro-4-methyl-5-nitropyridine (e.g., 31 g, 180 mmol) in concentrated hydrochloric acid (e.g., 300 mL).[3]

-

Cooling: Cool the resulting mixture to 0 °C using an ice bath.[3]

-

Addition of Oxidizing Agent: Slowly add chromium trioxide (e.g., 59.4 g, 594 mmol) to the solution while maintaining the temperature at 0 °C.[3]

-

Initial Reaction: Continue stirring the reaction mixture at 0 °C for 1 hour.[3]

-

Warming to Room Temperature: Gradually allow the reaction mixture to warm to room temperature and continue stirring overnight.[3]

-

Quenching and Precipitation: After the reaction is complete, slowly pour the mixture into a beaker containing ice water (e.g., 1 L).[3]

-

Product Isolation: Allow the mixture to warm to room temperature. A solid precipitate of this compound will form.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with distilled water (e.g., 2 L).[3]

-

Drying: Dry the purified product under vacuum to obtain this compound as a white solid.[3]

Quantitative Data and Characterization

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₃ClN₂O₄ | [2] |

| Molecular Weight | 202.55 g/mol | [2] |

| Appearance | White to yellow solid | [1] |

| Melting Point | 140-143 °C | [1] |

| Typical Yield | 78% | [3] |

| ¹H NMR (300 MHz, DMSO-d₆) δ | 8.04 (s, 1H), 9.16 (s, 1H) | [3] |

| MS (ES) m/e | 203 (MH⁺) | [3] |

Alternative Synthetic Strategies

While the oxidation of 2-chloro-4-methyl-5-nitropyridine is a robust method, other synthetic routes have been reported. One such alternative starts from 2-amino-3-methylpyridine and involves a three-step process:

-

Nitration: The starting material is nitrated using a mixture of concentrated sulfuric acid and nitric acid.[1]

-

Chlorination: The resulting nitro-amino compound is then chlorinated.

-

Oxidation: The methyl group of the chlorinated intermediate is oxidized to a carboxylic acid using an oxidizing agent like sodium dichromate.[1]

Another approach begins with 2-hydroxynicotinic acid, which is first nitrated and then chlorinated to yield the target molecule.[1] The choice of synthetic route often depends on the availability and cost of the starting materials, as well as the desired scale of production.

Conclusion and Future Outlook

The synthesis of this compound is a well-established process that is crucial for the advancement of research in medicinal and agricultural chemistry. The oxidation of 2-chloro-4-methyl-5-nitropyridine provides a reliable and high-yielding method for its laboratory-scale preparation. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the development of even more efficient and sustainable synthetic methodologies for this key intermediate will remain an active area of research. Future efforts may focus on the use of greener oxidizing agents and the optimization of reaction conditions to further improve yields and minimize environmental impact.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Chloro-5-nitroisonicotinic Acid: Synthesis, Analysis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitroisonicotinic acid is a substituted pyridine derivative that holds significant interest as a key building block in the synthesis of novel pharmaceutical and agrochemical compounds. Its trifunctional nature, featuring a carboxylic acid, a chloro substituent, and a nitro group on the pyridine ring, offers a versatile platform for a wide range of chemical modifications. The electron-withdrawing properties of the nitro group and the chloro substituent significantly influence the reactivity of the pyridine ring and the acidity of the carboxylic acid, making it a valuable intermediate for the development of targeted therapeutic agents and specialized agricultural products.[1][2]

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and in-depth analysis of this compound. As a senior application scientist, the following sections are designed to offer not only procedural details but also the underlying scientific rationale to empower researchers in their experimental design and data interpretation.

Physicochemical Properties

This compound is typically a white to yellow crystalline solid.[2] Its solubility in common organic solvents like methanol, ethanol, and acetone makes it amenable to a variety of reaction and purification conditions.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 2-chloro-5-nitropyridine-4-carboxylic acid | [3] |

| CAS Number | 907545-47-5 | [3][4] |

| Molecular Formula | C6H3ClN2O4 | [3][4] |

| Molecular Weight | 202.55 g/mol | [3][4] |

| Appearance | Yellow crystalline powder | [2] |

| Melting Point | 169-172 °C | [2] |

| Solubility | Soluble in methanol, ethanol, and acetone | [2] |

Chemical Structure

The chemical structure of this compound is characterized by a pyridine ring substituted at the 2-position with a chlorine atom, at the 5-position with a nitro group, and at the 4-position with a carboxylic acid group.

Synthesis and Purification

A plausible and efficient method for the synthesis of this compound is the oxidation of its precursor, 2-chloro-4-methyl-5-nitropyridine. This precursor can be synthesized from 2-amino-4-methylpyridine through a three-step process involving nitration, hydrolysis, and chlorination.[5]

Representative Synthesis Protocol: Oxidation of 2-chloro-4-methyl-5-nitropyridine

This protocol is based on established oxidation methods for converting methylpyridines to their corresponding carboxylic acids.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-methyl-5-nitropyridine (1 equivalent).

-

Add a suitable solvent, such as a mixture of water and sulfuric acid.

-

Cool the mixture in an ice bath.

Step 2: Oxidation

-

Slowly add a strong oxidizing agent, such as potassium permanganate or chromium trioxide (CrO3), in portions to the cooled and stirring reaction mixture. The choice of oxidizing agent and reaction conditions will influence the yield and purity of the final product.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the excess oxidizing agent. For potassium permanganate, this can be done by adding a small amount of ethanol or sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Filter the mixture to remove the manganese dioxide.

-

Acidify the filtrate with a concentrated acid, such as HCl, to a pH of 2-3 to precipitate the this compound.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

Structural Elucidation and Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. Based on the spectrum of the methyl ester of 2-chloro-5-nitro-isonicotinic acid, the proton at the 6-position (adjacent to the chlorine) would likely appear at a higher chemical shift (δ > 8.5 ppm) compared to the proton at the 3-position.[6] The carboxylic acid proton will appear as a broad singlet at a much lower field (δ > 10 ppm), and its position can be concentration and temperature-dependent.

Predicted ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The carboxyl carbon will be the most downfield signal (δ > 160 ppm). The carbons attached to the electronegative chlorine and nitro groups will also have characteristic downfield shifts.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the chemical shifts, coupling constants, and integration to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Characteristic FTIR Absorptions:

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C-H stretch (aromatic): A sharp peak around 3100-3000 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp absorption band around 1725-1700 cm⁻¹.

-

N=O stretch (nitro group): Two strong bands, one for the asymmetric stretch around 1550-1500 cm⁻¹ and one for the symmetric stretch around 1350-1300 cm⁻¹.

-

C=C and C=N stretches (aromatic ring): Multiple bands in the 1600-1400 cm⁻¹ region.

-

C-Cl stretch: A band in the fingerprint region, typically around 800-600 cm⁻¹.

Experimental Protocol for FTIR Analysis:

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum:

-

Molecular Ion (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 202.55). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected.

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). Fragmentation may also involve the loss of the nitro group (-NO₂, M-46).

Experimental Protocol for MS Analysis:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound and for quantifying it in reaction mixtures or final products. A reversed-phase HPLC method is generally suitable for this type of compound.

Proposed HPLC Method for Purity Analysis:

| Parameter | Proposed Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to better peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B | To elute the target compound and any potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detection | UV at a suitable wavelength (e.g., 254 nm or 280 nm) | The aromatic and nitro functionalities should provide strong UV absorbance. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

Experimental Protocol for HPLC Purity Determination:

-

Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.

-

Standard Preparation: Accurately prepare a stock solution of a reference standard of this compound in a suitable diluent (e.g., a mixture of mobile phase A and B). Prepare working standards by serial dilution.

-

Sample Preparation: Dissolve a known amount of the sample in the diluent to a concentration within the linear range of the method.

-

Analysis: Equilibrate the HPLC system with the initial mobile phase composition. Inject a blank, followed by the standard solutions and then the sample solution.

-

Data Processing: Integrate the peaks and calculate the purity of the sample using the area percentage method.

Analytical Workflow

The following diagram illustrates a comprehensive workflow for the analysis and characterization of this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazards:

-

Acute toxicity (oral, dermal, inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Skin irritation: Causes skin irritation.[3]

-

Eye irritation: Causes serious eye irritation.[3]

-

Respiratory irritation: May cause respiratory irritation.[3]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

References

-

PubChem. This compound. [Link]

-

SIELC Technologies. Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column. [Link]

-

Alibaba. This compound CAS:907545-47-5. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS:907545-47-5 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 3. This compound | C6H3ClN2O4 | CID 18440622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97% | CAS: 907545-47-5 | AChemBlock [achemblock.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Chloro-5-nitro-isonicotinic acid methyl ester(777899-57-7) 1H NMR [m.chemicalbook.com]

- 7. Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to Palbociclib (PD-0332991): A Selective CDK4/6 Inhibitor

Introduction: Clarifying the Subject Identifier

This technical guide provides a comprehensive overview of the properties and applications of the potent and selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Palbociclib, also known by its developmental code PD-0332991.[1][2][3] It is important to address a potential point of confusion regarding its Chemical Abstracts Service (CAS) number. While the query specified CAS number 907545-47-5, the vast body of scientific literature and commercial databases overwhelmingly associate this identifier with the chemical intermediate, 2-Chloro-5-nitroisonicotinic acid.[4][5][6] Conversely, Palbociclib is correctly and consistently identified by CAS number 571190-30-2 .[7] Given the context of the request for an in-depth technical guide for researchers and drug development professionals, this document will focus exclusively on the pharmacologically active and clinically significant compound, Palbociclib.

This guide is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a synthesized understanding of Palbociclib's mechanism, practical applications in research, and clinical significance.

Core Compound Properties

Palbociclib is a pyridopyrimidine-derived, orally bioavailable small molecule that has emerged as a cornerstone in the treatment of certain cancers.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(piperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one | PubChem[7] |

| Synonyms | PD-0332991, Ibrance® | MedKoo Biosciences,[8] IUPHAR/BPS Guide to PHARMACOLOGY[3] |

| CAS Number | 571190-30-2 | PubChem[7] |

| Molecular Formula | C₂₄H₂₉N₇O₂ | PubChem[7] |

| Molecular Weight | 447.53 g/mol | PubChem[7] |

| Appearance | Solid powder | InvivoChem[1] |

| Solubility | Soluble in DMSO | MedKoo Biosciences[8] |

Mechanism of Action: Halting the Cell Cycle Engine

Palbociclib's therapeutic efficacy stems from its highly selective inhibition of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[9][10] These kinases are critical regulators of the cell cycle, specifically governing the transition from the G1 (growth) phase to the S (synthesis) phase.[9][11]

The Cyclin D-CDK4/6-Rb Signaling Pathway

In normal and cancerous cell proliferation, the G1-S transition is a tightly controlled checkpoint. The core components of this pathway are:

-

Cyclin D: A regulatory protein whose levels rise in response to mitogenic signals.

-

CDK4 and CDK6: Catalytic kinase subunits that are activated upon binding to Cyclin D.[11][12]

-

Retinoblastoma protein (Rb): A tumor suppressor that, in its active (hypophosphorylated) state, binds to and sequesters the E2F family of transcription factors.[11][12][13]

-

E2F Transcription Factors: Proteins that drive the expression of genes necessary for DNA replication and S-phase entry.[11]

The progression through the G1 phase is initiated when mitogenic signals lead to the formation of active Cyclin D-CDK4/6 complexes. These complexes then phosphorylate Rb.[11][14] This phosphorylation event causes a conformational change in Rb, leading to the release of E2F transcription factors.[11][14] The newly freed E2F then activates the transcription of genes required for DNA synthesis, effectively committing the cell to a new round of division.[11]

Palbociclib's Point of Intervention

Palbociclib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of both CDK4 and CDK6.[15] This action prevents the phosphorylation of Rb.[9][15] As a result, Rb remains in its active, hypophosphorylated state, tightly bound to E2F.[15] The sequestration of E2F prevents the transcription of S-phase genes, leading to a halt in the cell cycle at the G1 checkpoint.[9][15] This induced G1 arrest is the primary anti-proliferative mechanism of Palbociclib.[16] The presence of a functional Rb protein is a prerequisite for Palbociclib's activity.[15][17]

Caption: The Cyclin D-CDK4/6-Rb signaling pathway and the inhibitory action of Palbociclib.

In Vitro Efficacy and Experimental Protocols

The anti-proliferative activity of Palbociclib has been demonstrated across a wide range of cancer cell lines, particularly those that are hormone receptor-positive (HR+) and retain a functional Rb protein.

Quantitative In Vitro Activity

The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of a compound. Palbociclib exhibits potent, low nanomolar IC₅₀ values against its target kinases and in various cancer cell lines.

| Target/Cell Line | IC₅₀ (nM) | Assay Type | Source |

| CDK4 (cell-free) | 11 | Kinase Assay | InvivoChem[1] |

| CDK6 (cell-free) | 16 | Kinase Assay | InvivoChem[1] |

| MCF-7 (Breast Cancer) | 15 (AZA), 100 (TSA) | MTT Assay | ResearchGate[18] |

| MDA-MB-231 (Breast Cancer) | 15 (AZA), 100 (TSA) | MTT Assay | ResearchGate[18] |

Experimental Workflow for In Vitro Characterization

A robust in vitro characterization of Palbociclib's mechanism of action involves a series of interconnected experiments. This workflow allows for a comprehensive understanding of its biochemical and cellular effects.

Caption: A typical experimental workflow for verifying the mechanism of action of Palbociclib.

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers. It is essential to optimize conditions for specific cell lines and experimental setups.

This protocol outlines a method to determine the direct inhibitory effect of Palbociclib on CDK4/6 kinase activity.

Objective: To quantify the IC₅₀ of Palbociclib against recombinant CDK4/Cyclin D1 and CDK6/Cyclin D3.

Materials:

-

Recombinant active CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.

-

Rb protein substrate.

-

ATP.

-

Kinase assay buffer.

-

Palbociclib.

-

ADP-Glo™ Kinase Assay kit (Promega).

-

96-well white, opaque plates.

Procedure:

-

Compound Preparation: Prepare a serial dilution of Palbociclib in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations. Include a DMSO-only vehicle control.

-

Kinase Reaction Setup: In a 96-well plate, add the kinase assay buffer, the respective CDK4/6 enzyme, and the Rb substrate.

-

Initiate Reaction: Add the diluted Palbociclib or vehicle control to the wells. Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

ADP-Glo™ Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate the percent inhibition for each Palbociclib concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[19]

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Objective: To determine the IC₅₀ of Palbociclib in a chosen cancer cell line (e.g., MCF-7).

Materials:

-

Adherent cancer cells (e.g., MCF-7).

-

Complete cell culture medium.

-

Palbociclib.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

96-well clear, flat-bottom plates.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[20]

-

Compound Treatment: Prepare serial dilutions of Palbociclib in complete culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[21]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value using non-linear regression analysis.[18]

This protocol allows for the direct visualization of Palbociclib's effect on its primary downstream target, the phosphorylation of Rb.

Objective: To assess the dose- and time-dependent inhibition of Rb phosphorylation at Serine 780 in cells treated with Palbociclib.

Materials:

-

Cancer cells cultured in 6-well plates.

-

Palbociclib.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, and a loading control (e.g., anti-β-actin or anti-GAPDH).[22]

-

HRP-conjugated secondary antibody.

-

ECL detection reagent.

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of Palbociclib for a specified duration (e.g., 24 hours).

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse them with supplemented RIPA buffer.[23]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[22]

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane and apply the ECL reagent. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-Rb signal to the total Rb signal to determine the extent of phosphorylation inhibition.[24][25]

Clinical Applications and Significance

Palbociclib has transformed the treatment landscape for patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[26][27]

FDA Approval and Pivotal Clinical Trials

The U.S. Food and Drug Administration (FDA) granted accelerated approval to Palbociclib in 2015, which was later converted to regular approval.[27] This was based on the results of several pivotal clinical trials, most notably the PALOMA series.

-

PALOMA-2: This Phase 3 trial demonstrated that the combination of Palbociclib and letrozole significantly improved progression-free survival (PFS) compared to letrozole alone in postmenopausal women with ER+/HER2- advanced breast cancer who had not received prior systemic therapy for their advanced disease.[26]

-

PALOMA-3: This Phase 3 study showed a significant PFS benefit for Palbociclib in combination with fulvestrant compared to fulvestrant alone in patients with HR+/HER2- advanced breast cancer whose disease had progressed on prior endocrine therapy.[16]

These trials established the combination of a CDK4/6 inhibitor with endocrine therapy as the standard of care for this patient population.[28] More recent trials, such as the PADMA study, have even suggested that Palbociclib plus endocrine therapy is superior to standard chemotherapy for high-risk patients.[29]

Mechanisms of Resistance

Despite the significant clinical benefits, both intrinsic and acquired resistance to Palbociclib can occur. Understanding these mechanisms is crucial for developing subsequent lines of therapy.

-

Rb Pathway Alterations: Loss of function mutations or deletions in the RB1 gene is a key mechanism of resistance, as Rb is essential for Palbociclib's activity.[30]

-

Cell Cycle Dysregulation: Amplification or overexpression of Cyclin E1, which activates CDK2, can provide a bypass pathway for G1-S transition, rendering cells less dependent on CDK4/6.[31][32] Increased expression of CDK6 itself has also been implicated.[33]

-

Activation of Bypass Signaling Pathways: Upregulation of signaling pathways such as PI3K/mTOR can promote cell proliferation independently of the CDK4/6 axis.[30]

-

Drug Efflux Pumps: Overexpression of the ABCB1 transporter has been shown to mediate resistance by actively pumping Palbociclib out of the cancer cells.[34]

Research is ongoing to identify strategies to overcome Palbociclib resistance, including the use of other targeted therapies and switching to different CDK4/6 inhibitors.[31][33]

References

-

The Mechanism of Action of Palbociclib | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. (n.d.). Retrieved January 4, 2026, from [Link]

-

Clinical Trials Using Palbociclib - NCI. (n.d.). National Cancer Institute. Retrieved January 4, 2026, from [Link]

-

What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)? (2025, December 5). Retrieved January 4, 2026, from [Link]

- Spring, L. M., Wander, S. A., & Bardia, A. (2018). Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions.

- Narasimha, A. M., Kaulich, M., Shapiro, G. S., Choi, Y. J., Sicinski, P., & Dowdy, S. F. (2014). Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein's C-Terminal Helix. eLife, 3, e02872.

- Walker, A. J., & Wedam, S. (2015). Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer. Annals of Pharmacotherapy, 49(10), 1153-1160.

- Musgrove, E. A., Caldon, C. E., Barraclough, J., Stone, A., & Sutherland, R. L. (2011). Cyclin D as a therapeutic target in cancer.

-

(A) Overview of the cyclin D-CDK4/6-INK4-Rb pathway. (B) CDK4/6... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

- Li, Z., Razavi, P., Li, Q., Toy, W., Liu, M., Ping, C., Hsieh, W., Sanchez-Vega, F., Brown, D. N., & Schultz, N. (2017).

- Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). (2018). Oncology Reports, 39(3), 921-930.

- Pandey, K., An, H. J., Kim, S. K., Lee, S. A., Kim, S., Lim, S. M., ... & Park, K. U. (2019). Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review. International Journal of Cancer, 145(4), 879-892.

- Formisano, L., Lu, Y., Servetto, A., Gonzalez-Ericsson, P. I., L-A., M., ... & Arteaga, C. L. (2019). Aberrant FGFR signaling mediates resistance to CDK4/6 inhibitors in ER+ breast cancer.

-

The Cyclin D -CDK4/6 -Rb signaling pathway and its endogenous and... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

- Cadoo, K. A., Gucalp, A., & Traina, T. A. (2014). Palbociclib: an evidence-based review of its potential in the treatment of breast cancer. Breast Cancer: Targets and Therapy, 6, 123–133.

-

An evaluation of palbociclib as a breast cancer treatment option: a current update. (n.d.). Retrieved January 4, 2026, from [Link]

-

The Evolving Pathways of the Efficacy of and Resistance to CDK4/6 Inhibitors in Breast Cancer. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter. (n.d.). Retrieved January 4, 2026, from [Link]

-

Palbociclib for HR Positive / HER2-negative Isolated Locoregional Recurrence of Breast Cancer (POLAR). (2025, March 25). Veeva. Retrieved January 4, 2026, from [Link]

-

Palbociclib | C24H29N7O2 | CID 5330286. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Palbociclib Plus Endocrine Therapy Beats Chemo in HR+/HER2− Metastatic Breast Cancer. (2024, December 11). Oncology News Central. Retrieved January 4, 2026, from [Link]

-

palbociclib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 4, 2026, from [Link]

-

Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved January 4, 2026, from [Link]

-

Palbociclib inhibits Rb Ser 780 phosphorylation and reduces the... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Cyclin-dependent Kinase 4/6 Inhibitor Palbociclib in Combination with Ralaniten Analogs for the Treatment of Androgen Receptor C. (n.d.). AACR Journals. Retrieved January 4, 2026, from [Link]

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). Retrieved January 4, 2026, from [Link]

-

RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes. (2021, December 21). JCI Insight. Retrieved January 4, 2026, from [Link]

-

Preparation of 2-chloro-5-nitrobenzoic acid. (n.d.). PrepChem.com. Retrieved January 4, 2026, from [Link]

-

MTT assay to determine the IC50 value of the different drugs and... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Screening of CDK inhibitors in breast cancer. (2024, January 24). ICE Bioscience. Retrieved January 4, 2026, from [Link]

-

What is the equation which convert IC50 in MTT assay in vitro to optimal dose in vivo study? (2016, January 29). ResearchGate. Retrieved January 4, 2026, from [Link]

-

This compound | C6H3ClN2O4 | CID 18440622. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

- Production process of 2-chloro-5-nitrobenzoic acid. (n.d.). Google Patents.

-

Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer. (n.d.). Retrieved January 4, 2026, from [Link]

-

Phase I Trial of Palbociclib, a Selective Cyclin Dependent Kinase 4/6 Inhibitor, in Combination with Cetuximab in Patients with Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

- 1. Palbociclib (PD-0332991) HCl | CDK4/6 inhibitor | CAS 827022-32-2 | Buy Palbociclib (PD-0332991) HCl from Supplier InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. palbociclib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound [synhet.com]

- 6. This compound | C6H3ClN2O4 | CID 18440622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Palbociclib | C24H29N7O2 | CID 5330286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. targetedonc.com [targetedonc.com]

- 10. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. droracle.ai [droracle.ai]

- 16. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. aacrjournals.org [aacrjournals.org]

- 26. An evaluation of palbociclib as a breast cancer treatment option: a current update - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Palbociclib for HR Positive / HER2-negative Isolated Locoregional Recurrence of Breast Cancer [ctv.veeva.com]

- 28. en.ice-biosci.com [en.ice-biosci.com]

- 29. oncologynewscentral.com [oncologynewscentral.com]

- 30. Mechanisms of Resistance to CDK4/6 Inhibitors and Predictive Biomarkers of Response in HR+/HER2-Metastatic Breast Cancer—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 31. scite.ai [scite.ai]

- 32. mdpi.com [mdpi.com]

- 33. spandidos-publications.com [spandidos-publications.com]

- 34. The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-5-nitroisonicotinic Acid

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-Chloro-5-nitroisonicotinic acid, specifically its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with actionable experimental protocols. Given the limited publicly available data for this specific molecule, this guide establishes a robust framework for its characterization, drawing upon established methodologies for analogous chemical structures, including organic acids and nitroaromatic compounds.

Introduction: The Chemical Landscape of this compound

This compound (C₆H₃ClN₂O₄, Molar Mass: 202.55 g/mol ) is a substituted pyridine carboxylic acid derivative.[1][2] Its structure, featuring a carboxylic acid group, a nitro group, and a chlorine atom on a pyridine ring, imparts a unique combination of chemical properties that are pivotal in its application as a chemical intermediate in the synthesis of pharmaceuticals and pesticides.[3] Understanding its solubility and stability is paramount for optimizing reaction conditions, developing stable formulations, and ensuring regulatory compliance.

The carboxylic acid moiety suggests pH-dependent aqueous solubility and the potential for salt formation. The electron-withdrawing nature of the nitro group and the chlorine atom influences the acidity of the carboxylic acid and the overall chemical reactivity of the molecule, making it susceptible to specific degradation pathways.[4]

Solubility Profile: A Theoretical and Practical Framework

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. The principle of "like dissolves like" provides a foundational understanding of solubility behavior. For this compound, its polar functional groups (carboxylic acid and nitro group) suggest solubility in polar solvents.

Qualitative Solubility Determination

A systematic approach to determining solubility begins with qualitative assessments in a range of solvents with varying polarities. This provides a rapid and efficient means to identify suitable solvent systems for various applications.

Experimental Protocol: Qualitative Solubility Testing

-

Preparation: Add approximately 1-2 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 0.5 mL of the test solvent in increments, vortexing or shaking vigorously after each addition.

-

Observation: Visually inspect for complete dissolution. If the solid dissolves, the compound is considered soluble. If not, continue adding the solvent up to a total volume of 3 mL.

-

Classification:

-

Soluble: Dissolves completely in ≤ 1 mL of solvent.

-

Slightly Soluble: Dissolves completely in 1-3 mL of solvent.

-

Insoluble: Does not dissolve completely in 3 mL of solvent.

-

A suggested panel of solvents for initial screening is presented in the table below.

| Solvent Class | Example Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Potentially soluble, especially in alcohols. Water solubility is expected to be pH-dependent. | The carboxylic acid group can form hydrogen bonds with protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely soluble. | These solvents can interact with the polar functional groups of the molecule. |

| Non-Polar | Toluene, Hexane | Likely insoluble. | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |

Quantitative Solubility Determination: The Shake-Flask Method

For precise quantification of solubility, the isothermal shake-flask method is the gold standard. This method involves equilibrating an excess of the solid in a solvent at a constant temperature until saturation is achieved.

Experimental Workflow for Quantitative Solubility Determination

Caption: Forced Degradation Experimental Workflow.

Experimental Protocol: Forced Degradation Studies

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH and keep at room temperature. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C).

-

Photostability: Expose a solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [5]A control sample should be protected from light.

-

-

Time Points: Collect samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated:

-

Hydrolysis: The chloro group on the pyridine ring may be susceptible to nucleophilic substitution by hydroxide ions under basic conditions, leading to the formation of the corresponding hydroxy derivative.

-

Reduction of the Nitro Group: The nitro group is prone to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This is a common degradation pathway for nitroaromatic compounds. [4]* Decarboxylation: While generally requiring harsh conditions, thermal stress could potentially lead to the loss of the carboxylic acid group.

Analytical Methodologies for Quantification

A robust and validated analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for the quantification of this compound.

Recommended HPLC Method Parameters (Starting Point)

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) | The organic modifier allows for elution, and the acid suppresses the ionization of the carboxylic acid, leading to better peak shape. |

| Detection | UV at a suitable wavelength (to be determined by UV scan) | The aromatic nature of the compound should provide strong UV absorbance. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Injection Volume | 10 µL | A typical injection volume. |

| Column Temperature | 30°C | Provides reproducible retention times. |

Conclusion

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of this compound. While specific experimental data for this compound is not extensively available, the principles and protocols outlined herein, based on established methodologies for similar chemical entities, offer a robust starting point for researchers. A thorough understanding of these physicochemical properties is indispensable for the successful development and application of this important chemical intermediate.

References

-

MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Unknown. Classification of organic compounds By solubility. [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ICH. Q1A(R2) Guideline. ICH. [Link]

-

Solubility of Things. 2-Chloro-5-nitrobenzoic acid. Solubility of Things. [Link]

-

LibreTexts. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

-

BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Juárez, J. F., et al. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

-

IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]

-

SNS Courseware. ICH GUIDELINES FOR STABILITY. SNS Courseware. [Link]

-

RAPS. (2025). ICH releases overhauled stability guideline for consultation. RAPS. [Link]

-

MPG.PuRe. (2023). Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure. MPG.PuRe. [Link]

-

ResearchGate. Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. ResearchGate. [Link]

-

SNS Courseware. ICH STABILITY TESTING GUIDELINES. SNS Courseware. [https://www.snscourseware.in/sites/default/files/lecture-notes/ICH STABILITY GUIDELINES.pdf]([Link] STABILITY GUIDELINES.pdf)

-

EMA. Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]

-

Royal Society of Chemistry. Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Royal Society of Chemistry. [Link]

-

PubChem. This compound. PubChem. [Link]

-

PubMed. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed. [Link]

-

Indian Journal of Advances in Chemical Science. Method Development and Validation for Quantitative Determination of Para Chloroaniline, an Impurity, in Efavirenz Active Pharmaceutical Ingredient. Indian Journal of Advances in Chemical Science. [Link]

-

MDPI. Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. MDPI. [Link]

-

Frontiers. (2017). Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. Frontiers. [Link]

-

LookChem. This compound. LookChem. [Link]

Sources

- 1. This compound 97% | CAS: 907545-47-5 | AChemBlock [achemblock.com]

- 2. This compound | C6H3ClN2O4 | CID 18440622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

A Spectroscopic Guide to 2-Chloro-5-nitroisonicotinic Acid: Structure Elucidation and Data Interpretation

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-5-nitroisonicotinic acid (CAS No: 907545-47-5), a key intermediate in pharmaceutical and agrochemical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. The focus is not only on the presentation of the data but also on the underlying principles of spectroscopic analysis and the logic behind experimental choices for structural confirmation.

Introduction: The Importance of Spectroscopic Characterization

This compound, with the molecular formula C₆H₃ClN₂O₄, is a substituted pyridine derivative.[2][3] Its chemical structure, featuring a pyridine ring with chloro, nitro, and carboxylic acid functional groups, makes it a versatile building block in organic synthesis. Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity, purity, and stability, which are critical parameters in any research and development pipeline. This guide will walk through the multifaceted spectroscopic approach to unequivocally verify the structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the structure of organic compounds by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Data Acquisition

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the acidic proton's exchangeability.

-

Instrument Setup: Use a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Workflow for ¹³C NMR Spectroscopy.

Predicted ¹³C NMR Data Summary

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~165 |

| C-2 (C-Cl) | ~152 |

| C-6 | ~148 |

| C-4 | ~145 |

| C-5 (C-NO₂) | ~140 |

| C-3 | ~125 |

Note: These are predicted values and may differ from experimental results. The prediction is based on typical chemical shifts for substituted pyridines and carboxylic acids.

Interpretation of the Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule.

-

C=O (Carboxylic Acid): The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-185 ppm.

-

Aromatic Carbons: The chemical shifts of the carbons in the pyridine ring are influenced by the attached substituents.

-

C-2 and C-5: The carbons directly attached to the electron-withdrawing chlorine (C-2) and nitro (C-5) groups are expected to be significantly deshielded.

-

C-6 and C-4: The chemical shifts of C-6 and C-4 are also influenced by the neighboring nitrogen and functional groups.

-

C-3: C-3 is likely to be the most upfield of the aromatic carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: An FTIR (Fourier Transform Infrared) spectrometer is used. A background spectrum is collected first.

-

Data Acquisition: The sample is scanned, and the resulting spectrum is an average of multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Caption: Workflow for IR Spectroscopy.

Expected IR Absorption Bands

While an experimental IR spectrum for this compound was not found, the expected characteristic absorption bands based on its functional groups are listed below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| 1710-1680 | C=O (Carboxylic Acid) | Stretching |

| 1600-1450 | C=C and C=N (Aromatic Ring) | Stretching |

| 1550-1475 and 1360-1290 | N-O (Nitro Group) | Asymmetric and Symmetric Stretching |

| 1320-1210 | C-O (Carboxylic Acid) | Stretching |

| 850-550 | C-Cl | Stretching |

Interpretation of Expected IR Spectrum

The IR spectrum will be dominated by features characteristic of a carboxylic acid, a nitro-substituted aromatic ring, and a carbon-chlorine bond.

-

O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.

-

N-O Stretches: Two strong absorptions are expected for the nitro group: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.

-

Aromatic Ring Stretches: Absorptions for the C=C and C=N stretching vibrations of the pyridine ring will be present in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: A stretching vibration for the C-Cl bond is expected in the fingerprint region, typically between 850-550 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, often dissolved in a suitable solvent and infused directly or via liquid chromatography.

-

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is commonly used to minimize fragmentation and observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Workflow for Mass Spectrometry.

Mass Spectrometry Data Summary

| Ion | m/z |

| [M+H]⁺ | 203 |

Note: Data obtained from ChemicalBook using Electrospray (ES) ionization. [1]

Interpretation of the Mass Spectrum

The mass spectrum provides crucial information for confirming the molecular weight of this compound.

-

Molecular Weight: The molecular weight of this compound is 202.55 g/mol . [2][3]* [M+H]⁺ Ion: In positive ion mode ESI, the molecule is expected to be protonated, forming the [M+H]⁺ ion. The observed mass-to-charge ratio (m/z) of 203 corresponds to the molecular weight of the compound plus the mass of a proton (202.55 + 1.007 ≈ 203.55, which would be observed as 203 for the most abundant isotopes). This provides strong evidence for the molecular formula of the compound.

-

Isotopic Pattern: Due to the presence of a chlorine atom, the molecular ion region should exhibit a characteristic isotopic pattern. The M+2 peak (containing the ³⁷Cl isotope) should have an intensity of approximately one-third of the M peak (containing the ³⁵Cl isotope). This isotopic signature is a definitive indicator of the presence of one chlorine atom in the molecule.

Conclusion